molecular formula C12H16N2O4 B14848592 Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate

Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate

Cat. No.: B14848592
M. Wt: 252.27 g/mol
InChI Key: DWEUGJNYFLMCET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate typically involves the reaction of 2-formyl-6-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research fields .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(2-formyl-6-oxo-1H-pyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-8-4-9(7-15)14-10(16)5-8/h4-5,7H,6H2,1-3H3,(H,13,17)(H,14,16)

InChI Key

DWEUGJNYFLMCET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)NC(=C1)C=O

Origin of Product

United States

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